molecular formula C14H20ClN3O3 B1358104 Tert-butyl 4-[(6-chloropyridazin-3-yl)oxy]piperidine-1-carboxylate CAS No. 442199-16-8

Tert-butyl 4-[(6-chloropyridazin-3-yl)oxy]piperidine-1-carboxylate

Cat. No. B1358104
M. Wt: 313.78 g/mol
InChI Key: HSMDYETYICNJOH-UHFFFAOYSA-N
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Description

Tert-butyl 4-[(6-chloropyridazin-3-yl)oxy]piperidine-1-carboxylate is a chemical compound with the molecular formula C14H20O2N3Cl1 . It is a solid substance .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H20ClN3O2/c1-14(2,3)20-13(19)18-8-6-10(7-9-18)11-4-5-12(15)16-17-11/h4-5,10H,6-9H2,1-3H3 .

Scientific Research Applications

X-ray Crystallography Studies

  • Tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, a compound structurally related to Tert-butyl 4-[(6-chloropyridazin-3-yl)oxy]piperidine-1-carboxylate, was studied using X-ray crystallography. This analysis provided insights into the molecular packing and the hydrogen bonding interactions within the crystal structure (Didierjean et al., 2004).

Synthesis and Structural Analysis

  • The synthesis of related piperidine derivatives, which are key intermediates in biologically active compounds like crizotinib, was achieved starting from tert-butyl-4-hydroxypiperidine-1-carboxylate. Structural confirmation of these compounds was performed using MS and 1H NMR spectrum (Kong et al., 2016).

Application in Anticancer Drug Synthesis

  • Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a structurally similar compound, serves as an important intermediate for small molecule anticancer drugs. Its synthesis from commercially available precursors demonstrates its role in developing potential anticancer therapeutics (Zhang et al., 2018).

Development of Novel Organic Compounds

  • Research on tert-butyl 4-oxopiperidine-1-carboxylate derivatives led to the formation of compounds with high stereoselectivity, useful for creating diverse piperidine derivatives with potential applications in organic chemistry (Moskalenko & Boev, 2014).

Antibacterial and Anthelmintic Activity

  • A derivative, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, exhibited moderate antibacterial and anthelmintic activities, highlighting its potential therapeutic applications (Sanjeevarayappa et al., 2015).

Safety And Hazards

This compound is classified as Aquatic Acute 1, Eye Irritant 2, Skin Irritant 2, and Skin Sensitizer 1 . The hazard statements include H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), and H400 (Very toxic to aquatic life) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash thoroughly after handling), P273 (Avoid release to the environment), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

properties

IUPAC Name

tert-butyl 4-(6-chloropyridazin-3-yl)oxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN3O3/c1-14(2,3)21-13(19)18-8-6-10(7-9-18)20-12-5-4-11(15)16-17-12/h4-5,10H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSMDYETYICNJOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50619848
Record name tert-Butyl 4-[(6-chloropyridazin-3-yl)oxy]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-[(6-chloropyridazin-3-yl)oxy]piperidine-1-carboxylate

CAS RN

442199-16-8
Record name tert-Butyl 4-[(6-chloropyridazin-3-yl)oxy]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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